O1-[2-(2,4-Dimethylphenyl)ethyl] O2-ethyl oxalate
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Overview
Description
O1-[2-(2,4-Dimethylphenyl)ethyl] O2-ethyl oxalate: is a chemical compound with the molecular formula C14H18O4. It is characterized by the presence of an oxalate group bonded to a 2-(2,4-dimethylphenyl)ethyl group and an ethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O1-[2-(2,4-Dimethylphenyl)ethyl] O2-ethyl oxalate typically involves the reaction of 2-(2,4-dimethylphenyl)ethanol with oxalyl chloride in the presence of a base such as pyridine. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
2-(2,4-Dimethylphenyl)ethanol+Oxalyl chloride→O1-[2-(2,4-Dimethylphenyl)ethyl] O2-ethyl oxalate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction and improve the overall yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
O1-[2-(2,4-Dimethylphenyl)ethyl] O2-ethyl oxalate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield 2-(2,4-dimethylphenyl)ethanol and oxalic acid.
Esterification: It can react with alcohols in the presence of an acid catalyst to form different esters.
Reduction: The oxalate group can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Water or aqueous sodium hydroxide.
Esterification: Alcohols and acid catalysts such as sulfuric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products Formed
Scientific Research Applications
O1-[2-(2,4-Dimethylphenyl)ethyl] O2-ethyl oxalate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the 2-(2,4-dimethylphenyl)ethyl group into target molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of O1-[2-(2,4-Dimethylphenyl)ethyl] O2-ethyl oxalate depends on its specific application. In organic synthesis, it acts as a reagent to introduce the 2-(2,4-dimethylphenyl)ethyl group into target molecules. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
- O1-[2-(2,4-Dimethylphenyl)ethyl] O2-methyl oxalate
- O1-[2-(2,4-Dimethylphenyl)ethyl] O2-propyl oxalate
- O1-[2-(2,4-Dimethylphenyl)ethyl] O2-butyl oxalate
Uniqueness
O1-[2-(2,4-Dimethylphenyl)ethyl] O2-ethyl oxalate is unique due to its specific combination of the 2-(2,4-dimethylphenyl)ethyl group and the ethyl oxalate group. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-O-[2-(2,4-dimethylphenyl)ethyl] 1-O-ethyl oxalate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-4-17-13(15)14(16)18-8-7-12-6-5-10(2)9-11(12)3/h5-6,9H,4,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHAYKZOPWWHCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)OCCC1=C(C=C(C=C1)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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